molecular formula C13H25ClN2O2 B11718486 tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride

tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride

Cat. No.: B11718486
M. Wt: 276.80 g/mol
InChI Key: ZQBDQOJMJIPKCR-DKPKQKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride: is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes a tert-butyl group and an isoindoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate isoindoline derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride is used as an intermediate in the synthesis of complex molecules. It serves as a building block for the construction of various heterocyclic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-butyl N-hydroxycarbamate
  • tert-butyl carbamate
  • N-tert-butoxycarbonylhydroxylamine

Comparison: tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride is unique due to its isoindoline ring system, which distinguishes it from other tert-butyl carbamate derivatives. This unique structure imparts specific chemical and biological properties, making it valuable in applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl N-[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10-,11?;/m0./s1

InChI Key

ZQBDQOJMJIPKCR-DKPKQKKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC[C@@H]2[C@@H]1CNC2.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2C1CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.